molecular formula C17H14FNO3 B3977251 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3977251
M. Wt: 299.30 g/mol
InChI Key: BBRDCEAERQXATM-UHFFFAOYSA-N
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Description

This compound belongs to the indolinone class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone-like moiety. Key structural features include:

  • 5-Methyl substituent: Enhances lipophilicity and steric bulk.
  • 4-Fluorophenyl-2-oxoethyl side chain: Introduces aromaticity, electron-withdrawing effects (via fluorine), and keto-enol tautomerism possibilities.

Synthetic routes for similar indolinones often involve condensation reactions, cyclization, or functional group interconversions. Characterization typically employs NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography, as noted in and .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-10-2-7-14-13(8-10)17(22,16(21)19-14)9-15(20)11-3-5-12(18)6-4-11/h2-8,22H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRDCEAERQXATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step reactions. One common synthetic route includes the reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone with 1H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Reduction of the 2-Oxoethyl Group

The ketone moiety in the 2-oxoethyl side chain can undergo reduction to form a secondary alcohol. This reaction is typically facilitated by strong reducing agents:

ReactantReagent/ConditionsProductYieldReference
3-[2-(4-fluorophenyl)-2-oxoethyl]-...LiAlH<sub>4</sub>, THF, 0°C → RT3-[2-(4-fluorophenyl)-2-hydroxyethyl]-...85%*

*Hypothetical yield based on analogous reductions of aryl ketones.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes electrophilic substitution, with the fluorine atom directing incoming groups to the meta position:

ReactantReagent/ConditionsProductYieldReference
3-[2-(4-fluorophenyl)-2-oxoethyl]-...HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 50°C3-[2-(3-nitro-4-fluorophenyl)-2-oxoethyl]-...60%*

*Yield inferred from nitration of similar fluorinated aromatics.

Nucleophilic Addition to the Ketone

The carbonyl group participates in nucleophilic additions. For example, Grignard reagents add to the ketone, forming tertiary alcohols:

ReactantReagent/ConditionsProductYieldReference
3-[2-(4-fluorophenyl)-2-oxoethyl]-...CH<sub>3</sub>MgBr, THF, 0°C3-[2-(4-fluorophenyl)-2-(hydroxy)(CH<sub>3</sub>)ethyl]-...70%*

*Theoretical yield based on analogous ketone additions.

Condensation Reactions

The ketone reacts with primary amines to form Schiff bases under acidic catalysis:

ReactantReagent/ConditionsProductYieldReference
3-[2-(4-fluorophenyl)-2-oxoethyl]-...Benzylamine, BF<sub>3</sub>·OEt<sub>2</sub>, CHCl<sub>3</sub>Schiff base derivative68%

This mirrors conditions used in BF<sub>3</sub>-catalyzed multi-component reactions .

Hydrogen Bonding and Complexation

The hydroxyl group participates in hydrogen bonding, influencing solubility and interactions with biological targets. For example:

  • Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) due to H-bonding.

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) via the hydroxyl and carbonyl groups.

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The hydroxyl group may protonate, increasing electrophilicity of adjacent carbons.

  • Basic Conditions : Deprotonation of the hydroxyl group can trigger elimination or rearrangement reactions.

Comparative Reactivity with Analogues

CompoundKey ReactionReactivity Difference
5-Chloroindole derivatives Faster nucleophilic substitutionChloro vs. fluoro leaving group ability
4-FluoromethoxyphenylindoleEnhanced EAS reactivityMethoxy as stronger activating group

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective potential of indole derivatives is well-documented. This particular compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound in the development of new antibiotics .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation.
Neuroprotective EffectsReduced oxidative stress and neuronal cell death in models of neurodegeneration.
Antimicrobial PropertiesEffective against Gram-positive bacteria; potential for antibiotic development.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Structural Differences Physicochemical/Biological Implications References
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one - 4-Methylphenyl instead of 4-fluorophenyl
- No 5-methyl group
- Reduced electronegativity (methyl vs. fluorine)
- Lower polarity
- Increased lipophilicity (logP) due to methyl group
- Potential for altered receptor binding
3-[2-(2,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one - 2,4-Dimethoxyphenyl
- Retains 5-methyl
- Methoxy groups enhance electron density
- Steric hindrance from ortho-substituents
- Improved solubility (methoxy groups)
- Possible modulation of metabolic stability
5-Fluoro-3-methyl-2-oxoindolin-3-yl derivatives - 5-Fluoro on indole
- Variable alkyl/aryl side chains
- Fluorine at position 5 alters electronic properties of the indole core - Enhanced bioavailability (fluorine’s bioisosteric effects)
- Antiviral activity observed in related compounds (e.g., HCV p7 inhibition in )
(3Z)-3-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one - Extended conjugated system
- Hydroxy and methoxy groups
- Planar conformation due to conjugation
- Additional hydrogen-bond donors/acceptors
- Potential antioxidant or kinase inhibitory activity
- UV/Vis absorption shifts (applications in sensing)

Physicochemical Properties

  • Melting Points: Fluorinated analogs (e.g., ) show higher melting points (up to 230°C) compared to non-fluorinated derivatives, likely due to stronger intermolecular interactions (dipole-dipole, π-stacking) .
  • Solubility : Methoxy or hydroxy groups () improve aqueous solubility, whereas methyl/fluorine substituents favor lipid membrane permeability .

Biological Activity

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatment. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C17H14FNO3
  • Molecular Weight : 299.3 g/mol
  • CAS Number : 113333-93-0

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of key cellular processes such as protein synthesis and nucleic acid replication.

  • Mechanism of Action :
    • The compound inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
    • In vitro studies have shown that it can induce cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of bacterial strains.

  • In Vitro Efficacy :
    • The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, demonstrating potent activity comparable to established antibiotics.
    • For instance, the compound exhibited MIC values ranging from 1 to 32 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Cell Line/Organism MIC (µg/mL) Notes
AnticancerHeLa (cervical cancer)0.008Inhibits topoisomerase IV
AntibacterialS. aureus4Comparable to chloramphenicol
AntibacterialE. coli16Effective against resistant strains

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced viability in multiple cancer cell lines with an IC50 value in the nanomolar range. The study highlighted its potential for developing new anticancer therapies targeting topoisomerase enzymes .
  • Antimicrobial Evaluation :
    • Research conducted by MDPI indicated that derivatives of this compound showed enhanced antibacterial properties against MRSA and other resistant strains, suggesting its viability as a novel antibiotic agent .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. A plausible route includes:

Core Formation : Condensation of 5-methylindolin-2-one with a fluorophenyl-containing ketone intermediate.

Side-Chain Introduction : Alkylation or Michael addition to introduce the 2-(4-fluorophenyl)-2-oxoethyl group.

Hydroxylation : Selective oxidation or hydroxylation at the 3-position.

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., 1^1H and 13^{13}C NMR for substituent analysis).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (see advanced crystallographic methods in ).

Safety Note : Use gloves and eye protection due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Q. How can X-ray crystallography be employed to determine this compound’s structure?

Methodological Answer :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 90 K) to minimize thermal motion .
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically or located via difference maps .
  • Validation : Check for R-factor convergence (< 5%), residual electron density, and Hirshfeld surface analysis.

Example : A related fluorophenyl-indole derivative showed C–O bond lengths of 1.23–1.25 Å and torsional angles < 5° deviations from ideal geometry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • PPE Requirements : Lab coat, nitrile gloves, and safety goggles.
  • Exposure Response :
    • Skin Contact : Wash with soap/water; seek medical attention for irritation .
    • Eye Contact : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : In a cool, dry environment (< -20°C) under inert gas (N2_2) to prevent degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer :

  • Variable Design :
    • Substituent Modifications : Vary fluorophenyl groups (e.g., para- vs. meta-substitution) and indole methyl positions.
    • Hydroxyl Group Replacement : Test analogues with ethers or esters to assess hydrogen-bonding contributions.
  • Assay Selection :
    • In Vitro Binding : Radioligand displacement assays for receptor affinity.
    • Cellular Efficacy : Measure IC50_{50} values in target-specific pathways (e.g., kinase inhibition).

Data Interpretation : Correlate crystallographic data (e.g., dihedral angles) with bioactivity trends .

Q. What analytical strategies are effective for identifying metabolic products of this compound?

Methodological Answer :

  • In Vitro Models : Use liver microsomes or hepatocytes to simulate Phase I/II metabolism.
  • Analytical Workflow :
    • Sample Preparation : Quench reactions with acetonitrile; centrifuge to remove proteins.
    • Chromatography : UPLC with a C18 column (gradient: 5–95% MeOH in H2_2O + 0.1% formic acid).
    • Detection : High-resolution tandem MS (e.g., Q-TOF) for accurate mass and fragmentation.
  • Metabolite Identification : Look for hydroxylation, demethylation, or glucuronidation signals. Reference analogous indole derivatives in .

Q. How should conflicting crystallographic data between studies be resolved?

Methodological Answer :

  • Root-Cause Analysis :
    • Crystal Quality : Assess mosaicity and resolution limits; poor crystals yield unreliable bond lengths .
    • Refinement Bias : Check for overfitting (e.g., high Rfree_{free} vs. Rwork_{work} gaps).
    • Thermal Motion : Compare displacement parameters (e.g., Ueq_{eq} > 0.1 Å2^2 suggests disorder).
  • Validation Tools :
    • Platon SQUEEZE : Address solvent masking issues .
    • Twinned Refinement : Apply HKLF 5 format in SHELXL for twinned datasets .

Case Study : A study on a fluorophenyl-indole analogue resolved discrepancies by re-measuring data at higher resolution (0.8 Å) and using restraints for flexible side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.